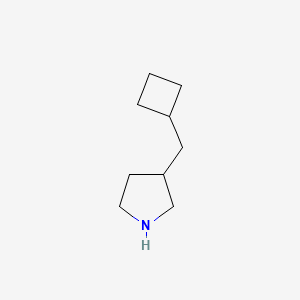

3-(Cyclobutylmethyl)pyrrolidine

Descripción general

Descripción

“3-(Cyclobutylmethyl)pyrrolidine” is a chemical compound with the molecular formula C9H17N . It has a molecular weight of 139.24 . This compound is used in scientific research and exhibits high perplexity and burstiness, making it suitable for diverse applications such as drug synthesis and organic chemistry investigations.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(Cyclobutylmethyl)pyrrolidine”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular structure of “3-(Cyclobutylmethyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Aplicaciones Científicas De Investigación

Gold Catalysis in Organic Synthesis

Gold catalysis is used in organic synthesis, particularly in the efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines. This process results in the production of 3-pyrrolines, which are crucial intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products (Morita & Krause, 2004).

Cycloaddition/Annulation Strategies

Cycloaddition and annulation strategies are efficient methods for constructing multisubstituted pyrrolidines. These strategies are vital in terms of atom economy, stereoselectivity, product diversity, and potential for asymmetric synthesis. They play a significant role in the syntheses of pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).

Polar Cycloaddition

Polar cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene is studied for pyrrolidines synthesis. This method could be applied to analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Synthesis and Reactions of 3-Pyrrolidinones

3-Pyrrolidinones are used as versatile substrates in the synthesis of various heterocyclic compounds such as indoles and 5-deazapteroic acid analogues, and as raw materials for drug synthesis. Their active methylene group's high reactivity is useful for various syntheses (Amer et al., 2008).

Direct and Stereospecific Synthesis

A new method for accessing complex poly-heterocyclic pyrrolidines from unactivated and electron-rich olefins has been developed. This method involves intermolecular [3+2] cycloadditions and is significant for its potential in organic synthesis, metal catalysis, and organocatalysis (Otero-Fraga et al., 2017).

Antibacterial, Antifungal, Antimalarial and Antitubercular Studies

Functionalized spiro[pyrrolidin-2,3′-oxindoles] show in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, highlighting their significance in medicinal chemistry (Haddad et al., 2015).

Synthesis and X-ray Powder Diffraction

The synthesis and characterization of 3-(arylmethylidene)pyrrolidine-2,5-diones, which reveal vasodilation bio-properties, are explored. This research is crucial for understanding the structural basis of these compounds' biological activities (Shalaby et al., 2016).

Preparation of Reactive 3-Pyrrolin-2-Ones

The study of 3-pyrrolin-2-ones, valuable for their role as acceptors in conjugate addition reactions, is critical in organic synthesis and for the synthesis of biologically active compounds (Alves, 2007).

Synthesis of Analogues of Hepatotoxic Alkaloids

Research on the synthesis of 2,3-bishydroxymethyl-pyrrolidine and -3-pyrroline derivatives, as analogues of the necine bases in pyrrolizidine alkaloids, is vital for understanding these compounds' biological effects (Mattocks, 1974).

Direcciones Futuras

Pyrrolidine derivatives, including “3-(Cyclobutylmethyl)pyrrolidine”, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that “3-(Cyclobutylmethyl)pyrrolidine” and related compounds may have promising future applications in drug discovery and development .

Propiedades

IUPAC Name |

3-(cyclobutylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-8(3-1)6-9-4-5-10-7-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYXLIYJPAQKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303505 | |

| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclobutylmethyl)pyrrolidine | |

CAS RN |

1220021-25-9 | |

| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclobutylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

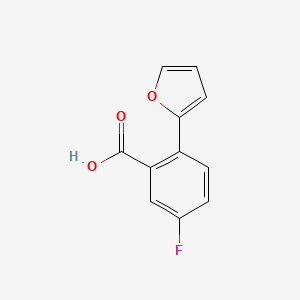

![5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440667.png)